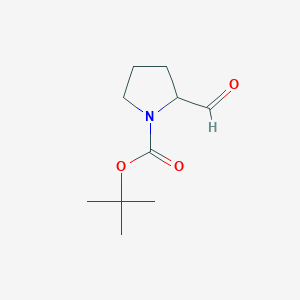

1-Boc-2-Formylpyrrolidine

概要

説明

1-Boc-2-Formylpyrrolidine, also known as tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.25 g/mol . The compound is used for research and development purposes .

Synthesis Analysis

1-Formylpyrrolidine is used in the synthesis of 1-oxa-3,4-dimethyl-5-(1-pyrrolidino)-2,2-di(tert-butyl)silacyclopentane and 1-oxa-4-isopropyl-5-(1-pyrrolidino)-2,2-di(tert-butyl)silacyclopentane .Physical And Chemical Properties Analysis

1-Boc-2-Formylpyrrolidine is a liquid that should be stored in an inert atmosphere, under -20°C .科学的研究の応用

Synthesis of Pharmaceutically Relevant Compounds : A study by Sheikh et al. (2012) outlines the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and piperidines, which are crucial in pharmaceutical compounds. They used lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine, offering a general method for creating compounds with a quaternary stereocenter (Sheikh et al., 2012).

Stability and Dynamics in Synthesis : Beng et al. (2012) investigated the stability and dynamics of configurationally stable 2-lithio-2-arylpyrrolidines. They found that these compounds, derived from N-Boc-2-lithio-2-arylpiperidines, are stable under specific conditions, which is significant for alkylating or acylating tertiary benzylic carbanions (Beng et al., 2012).

Synthesis of NK1 Antagonist : In a study by Xiao et al. (2005), the selective lithiation of N-Boc-2-phenylpiperidine and pyrrolidine was used for synthesizing a potent NK1 ligand, a class of compounds important in neuropharmacology (Xiao et al., 2005).

Aerobic Copper-Catalyzed Transformations : Wdowik and Chemler (2017) developed a method for converting 4-pentenylsulfonamides to 2-formylpyrrolidines via aerobic copper-catalyzed aminooxygenation. This method is notable for its chemoselectivity and functional group compatibility (Wdowik & Chemler, 2017).

Mechanistic Insights in Organic Reactions : Xue and Silverman (2010) reported on a unique N→O tert-butyloxycarbonyl (Boc) migration mechanism, providing insights into the chemical behavior of these compounds under certain conditions (Xue & Silverman, 2010).

Cobalt-Catalyzed C-H Amination : Goswami et al. (2018) explored the use of [Co(Corrole)]- complexes in ring-closing C-H amination of aliphatic azides. This study demonstrates the potential of cobalt complexes in organic synthesis, particularly in the formation of N-heterocyclic compounds (Goswami et al., 2018).

Electrochemical Applications : Kuleshova et al. (2012) utilized microfluidic electrolysis for the methoxylation of N-formylpyrrolidine, illustrating the application of electrochemical methods in the synthesis of such compounds (Kuleshova et al., 2012).

Optical and Luminescent Properties : Krishnamoorthy et al. (2017) studied the synthesis, structure, and luminescent properties of 2-(N-alkylimino)pyrrolyl organoboranes, highlighting the importance of such compounds in the development of new materials with specific optical characteristics (Krishnamoorthy et al., 2017).

作用機序

Target of Action

It’s important to note that this compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active compounds .

Mode of Action

The mode of action of 1-Boc-2-Formylpyrrolidine is largely dependent on the specific biochemical context in which it is used. As a chemical building block, its role is to contribute structural elements to the final compound, which then interacts with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 1-Boc-2-Formylpyrrolidine are determined by the final compound that it helps to form. Therefore, without information on the specific compound being synthesized, it’s difficult to summarize the affected pathways .

Pharmacokinetics

Instead, it is used as a building block in the synthesis of other compounds . It has been noted that it has high gi absorption and is bbb permeant .

Result of Action

Instead, its effects are seen in the context of the final compound that it helps to synthesize .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

特性

IUPAC Name |

tert-butyl 2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPZCVWPFMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401032 | |

| Record name | 1-Boc-2-Formylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-Formylpyrrolidine | |

CAS RN |

117625-90-8 | |

| Record name | 1-Boc-2-Formylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

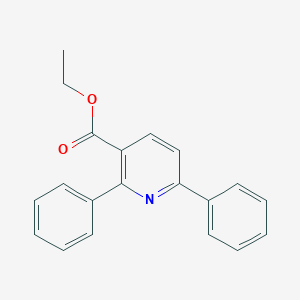

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)